CMPF

Catalog No.
S606748
CAS No.
86879-39-2
M.F
C12H16O5
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CMPF

CAS Number

86879-39-2

Product Name

CMPF

IUPAC Name

2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

WMCQWXZMVIETAO-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C

Synonyms

3-Carboxy-4-methyl-5-propyl-2-furanpropionic Acid; 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid; Propylurofuranic Acid; 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid;

Canonical SMILES

CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C

CMPF as a Uremic Toxin:

CMPF is a naturally occurring metabolite formed in the gut through the breakdown of fish oil. However, it also accumulates in the blood of individuals with chronic kidney disease (CKD) due to impaired kidney function, which is unable to efficiently remove it from the body. This accumulation of CMPF is concerning because it is considered a potent uremic toxin, meaning it can contribute to various health complications associated with CKD, such as renal damage, cardiovascular disease, and progression of the disease itself .

CMPF and its effects on cell death:

Recent research suggests that CMPF might play a role in cell death pathways in the body. Studies have shown that CMPF can induce cell death through a process called ferroptosis, which is an iron-dependent form of cell death. Additionally, CMPF has been shown to trigger apoptosis, another form of programmed cell death, in kidney cells . However, further research is needed to fully understand the specific mechanisms by which CMPF contributes to cell death and its potential implications for CKD progression and treatment.

Investigating the mechanisms of CMPF's action:

Researchers are actively investigating the mechanisms by which CMPF exerts its harmful effects in the body. One area of focus is understanding how CMPF contributes to insulin resistance, a condition associated with CKD and other metabolic disorders. Studies have shown that CMPF can disrupt the normal functioning of insulin signaling pathways in the liver, potentially contributing to insulin resistance and its associated health risks .

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid, commonly referred to as CMPF, is a significant metabolite derived from furan fatty acids. This compound is recognized as a uremic toxin, which means it accumulates in the body due to impaired renal function. CMPF exhibits a high protein binding rate, exceeding 95%, making it resistant to removal by conventional hemodialysis treatments. It has been identified as a prominent metabolic product in humans following the administration of omega-3 fatty acid ethyl esters, particularly from supplements like Lovaza™ .

, primarily influencing lipid metabolism and cellular processes. Notably, it inhibits acetyl-CoA carboxylase activity, leading to enhanced fatty acid oxidation and reduced lipogenesis in the liver. This inhibition is associated with a decrease in the expression of sterol regulatory element-binding protein 1c and acetyl-CoA carboxylase 1 and 2, while simultaneously inducing fibroblast growth factor 21, which plays a crucial role in metabolic regulation .

In renal cells, CMPF has been shown to induce ferroptosis—a form of regulated cell death characterized by lipid peroxidation and iron accumulation—thereby contributing to cell damage and apoptosis through oxidative stress mechanisms .

CMPF exhibits notable biological activities that impact metabolic processes and cellular health. In experimental models, CMPF has been linked to:

  • Improved Insulin Sensitivity: In mice studies, CMPF administration improved whole-body lipid metabolism and insulin sensitivity while reducing hepatic steatosis .
  • Cell Death Induction: CMPF triggers ferroptosis in kidney cells, leading to increased reactive oxygen species levels and lipid peroxidation, which are indicative of cellular damage .
  • Metabolic Regulation: The compound enhances fatty acid utilization while inhibiting lipid synthesis, contributing to better metabolic homeostasis in the context of obesity and insulin resistance .

CMPF can be synthesized through various methods involving the metabolic conversion of furan fatty acids. The most common synthesis pathway occurs during the metabolism of omega-3 fatty acids found in fish oil supplements. Upon ingestion, these fatty acids undergo enzymatic transformations that yield CMPF as a significant metabolite. The specific enzymatic pathways involved include those that facilitate the oxidation and decarboxylation of furan derivatives .

Research on CMPF interactions reveals its complex role in metabolic pathways:

  • With Lipid Metabolism: CMPF interacts with various enzymes involved in lipid metabolism, particularly inhibiting acetyl-CoA carboxylase, which is crucial for fatty acid synthesis .
  • Cellular Response: Studies indicate that CMPF influences cellular responses related to oxidative stress and apoptosis, particularly in renal cells where it promotes ferroptosis under certain conditions .

These interactions highlight the compound's significance in both physiological regulation and pathological states.

CMPF shares structural characteristics with several other compounds that are also implicated in metabolic processes or toxicological contexts. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
HomocysteineAmino acid derivativeAssociated with cardiovascular diseases
Trimethylamine N-oxideQuaternary ammonium compoundLinked to increased risk of cardiovascular events
Indoxyl SulfateUremic toxin derived from tryptophan metabolismImplicated in chronic kidney disease complications

Uniqueness of CMPF

CMPF is unique due to its specific role as a uremic toxin that significantly affects lipid metabolism while also inducing cellular stress responses like ferroptosis. Unlike homocysteine or trimethylamine N-oxide, which primarily relate to cardiovascular health, CMPF's dual role in both metabolic enhancement and toxicity underscores its importance in renal health and metabolic diseases .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

240.09977361 g/mol

Monoisotopic Mass

240.09977361 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

JTU41879GF

Other CAS

86879-39-2

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

3-CARBOXY-4-METHYL-5-PROPYL-2-FURANPROPIONIC

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Heterocyclic fatty acids [FA0115]

Dates

Modify: 2023-08-15

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